![molecular formula C23H21NO2 B14275835 Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a fluorenyl group attached to a pyridinylmethyl moiety through an ethyl acetate linkage. Its distinct structure makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of 9-(pyridin-4-ylmethyl)fluorene, which is then esterified with ethyl bromoacetate under basic conditions. The reaction proceeds as follows:
-
Preparation of 9-(pyridin-4-ylmethyl)fluorene
Starting Materials: Fluorene, pyridine-4-carboxaldehyde.
Reaction Conditions: The fluorene is reacted with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Outcome: Formation of 9-(pyridin-4-ylmethyl)fluorene.
-
Esterification
Starting Materials: 9-(pyridin-4-ylmethyl)fluorene, ethyl bromoacetate.
Reaction Conditions: The intermediate is reacted with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF).
Outcome: Formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group, which exhibits strong fluorescence.
Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate exerts its effects depends on its application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological outcomes.
類似化合物との比較
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate can be compared with other fluorenyl and pyridinyl derivatives:
Ethyl 2-pyridylacetate: Lacks the fluorenyl group, making it less fluorescent and potentially less versatile in material science applications.
9-(Pyridin-4-ylmethyl)fluorene: Does not have the ester functionality, which limits its reactivity in esterification and related reactions.
Fluorenylmethyl acetate: Lacks the pyridinyl group, reducing its potential interactions with biological targets that recognize pyridine moieties.
The uniqueness of this compound lies in its combined structural features, which confer both fluorescence and reactivity, making it a valuable compound in multiple research domains.
特性
分子式 |
C23H21NO2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate |
InChI |
InChI=1S/C23H21NO2/c1-2-26-22(25)16-23(15-17-11-13-24-14-12-17)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-14H,2,15-16H2,1H3 |
InChIキー |
FFXKCPKCKGHZEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
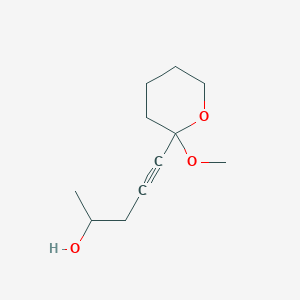
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
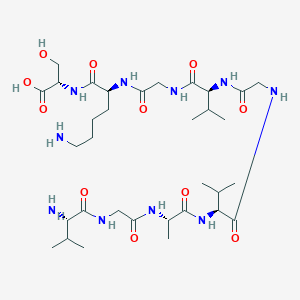
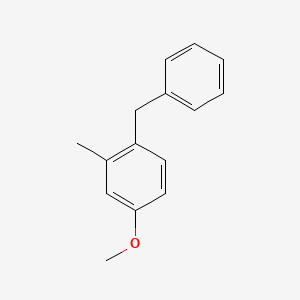
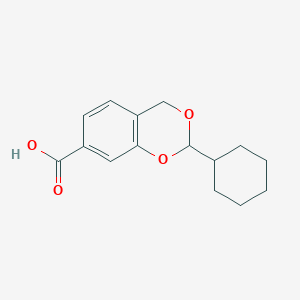
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
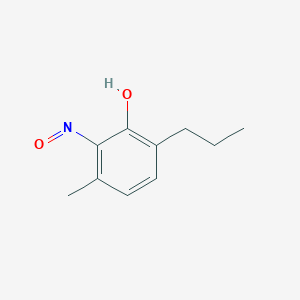
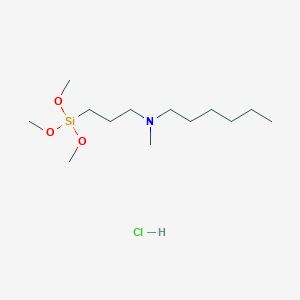
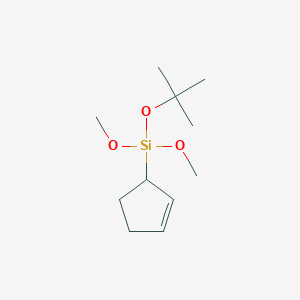
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
